Ethyl 3-amino-3-iminopropanoate hydrochloride
Overview
Description
Ethyl 3-amino-3-iminopropanoate hydrochloride is a chemical compound with the molecular formula C5H10N2O2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of both amino and imino groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-iminopropanoate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with ammonium chloride in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a hydrochloric acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-iminopropanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Ethyl 3-amino-3-iminopropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-iminopropanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and imino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzymatic activity and influence cellular pathways, making it valuable in both research and therapeutic contexts.
Comparison with Similar Compounds
Ethyl 3-amino-3-iminopropanoate hydrochloride can be compared with similar compounds such as:
- Ethyl 3-ethoxy-3-iminopropanoate hydrochloride
- Diethyl malonmonoimidate hydrochloride
- Ethyl carbethoxyacetimidate hydrochloride
These compounds share structural similarities but differ in their specific functional groups and reactivity. This compound is unique due to the presence of both amino and imino groups, which enhance its versatility in chemical reactions and applications.
Properties
IUPAC Name |
ethyl 3-amino-3-iminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHFLYOSVGWQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574052 | |
Record name | Ethyl 3-amino-3-iminopropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57508-48-2 | |
Record name | Ethyl 3-amino-3-iminopropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-carbamimidoylacetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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